2'-Deoxyxanthosine

Übersicht

Beschreibung

2’-Deoxyxanthosine is a nucleoside analog that is derived from the deamination of guanine. It is a component of DNA and is known for its role in mutagenesis and DNA repair mechanisms. The compound is relatively stable under physiological conditions and can be incorporated into DNA, where it can pair with cytosine or thymine, potentially leading to mutations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyxanthosine typically involves the deamination of 2’-deoxyguanosine. This can be achieved using nitrous acid, which converts the amino group of guanine to a keto group, forming xanthine . The reaction conditions usually involve acidic pH and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of 2’-deoxyxanthosine is less common, but it can be synthesized using enzymatic methods involving nucleoside deaminases. These enzymes specifically target the amino group of guanine in 2’-deoxyguanosine, converting it to 2’-deoxyxanthosine under mild conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Deoxyxanthosine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives, including 2’-deoxyoxanosine.

Reduction: Although less common, reduction reactions can modify the keto group back to an amino group.

Substitution: The compound can participate in substitution reactions, particularly at the keto group.

Common Reagents and Conditions:

Oxidation: Nitrous acid is commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products:

Oxidation: 2’-Deoxyoxanosine.

Reduction: 2’-Deoxyguanosine.

Substitution: Various substituted xanthosine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Substrate for Enzymatic Studies: dX serves as a substrate in enzymatic assays to elucidate nucleotide metabolism pathways. It helps researchers understand how nucleotides are processed within cells.

Biology

- DNA Repair Mechanisms: Studies have shown that dX can act as a stable lesion in DNA, influencing repair mechanisms. It has a half-life of approximately 2.4 years in double-stranded DNA under physiological conditions, suggesting its potential role in genetic stability .

- Nucleotide Metabolism: Research indicates that dX is involved in purine metabolism and nucleotide salvage pathways, providing insights into cellular metabolism and genetic integrity .

Medicine

- Antiviral Research: Preliminary studies suggest that dX might have applications in antiviral therapies, potentially acting as a biomarker for certain metabolic disorders.

- Genotoxicity Studies: The incorporation of dX into DNA can lead to mutations, making it a valuable tool for studying the genotoxic effects of various compounds .

Industry

- Pharmaceutical Development: dX is utilized in the production of nucleotide-based pharmaceuticals. Its properties allow for the development of drugs targeting specific metabolic pathways.

- Analytical Chemistry Reference Standards: In analytical labs, dX serves as a reference standard for various assays related to nucleotide analysis and quantification.

Data Table: Stability and Reactivity of this compound

| Condition | Half-Life (t₁/₂) | Stability Observations |

|---|---|---|

| pH 7, 37°C | 2.4 years | Stable lesion; significant for repair studies |

| Acidic Conditions | Reduced | Increased depurination rates observed |

| Physiological Ionic Strength | Varies | Stability influenced by ionic conditions |

Case Studies

Case Study 1: Stability Assessment

A study published in PubMed assessed the stability of this compound within DNA under biological conditions. The findings revealed that despite previous assumptions of its instability, dX is relatively stable at physiological pH and temperature, making it an important factor in DNA repair studies .

Case Study 2: Antiviral Potential

Research exploring the antiviral potential of nucleoside analogs identified dX as a candidate for further investigation due to its structural similarity to naturally occurring nucleotides. This study emphasizes the need for more extensive trials to evaluate its efficacy against viral pathogens .

Wirkmechanismus

2’-Deoxyxanthosine exerts its effects primarily through its incorporation into DNA. Once incorporated, it can pair with cytosine or thymine, leading to potential mutations. The compound is recognized and excised by DNA repair enzymes, which can lead to the activation of various DNA repair pathways . The molecular targets include DNA polymerases and repair enzymes that recognize and process the modified nucleoside .

Vergleich Mit ähnlichen Verbindungen

2’-Deoxyguanosine: The precursor to 2’-deoxyxanthosine, differing by the presence of an amino group instead of a keto group.

2’-Deoxyinosine: Another deamination product of adenine, similar in structure but differing in base pairing properties.

2’-Deoxyoxanosine: An oxidized derivative of 2’-deoxyxanthosine, formed through further oxidation.

Uniqueness: 2’-Deoxyxanthosine is unique due to its stability in DNA and its ability to pair with multiple bases, leading to a higher potential for mutagenesis. This property makes it particularly useful in studies of DNA repair and mutagenesis .

Biologische Aktivität

2'-Deoxyxanthosine (dX) is a naturally occurring nucleoside derived from the oxidative deamination of 2'-deoxyguanosine (dG). Its unique structural properties and biological activities have made it a subject of extensive research, particularly in the fields of molecular biology and genetics. This article explores the biological activity of dX, including its interactions within DNA, potential mutagenic roles, and implications for therapeutic applications.

Structural Characteristics

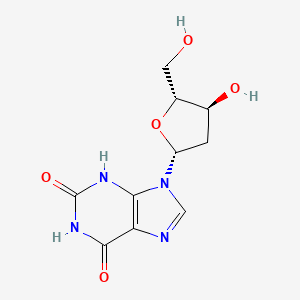

Chemical Structure:

- This compound is characterized by a xanthine base attached to a deoxyribose sugar.

- Its ability to base pair with all four natural nucleobases makes it a candidate for extending the genetic alphabet.

Solubility Issues:

- dX is known to be insoluble in water, which poses challenges for its incorporation into oligonucleotides and limits its practical applications in synthetic biology .

Base Pairing and Stability

Research indicates that dX can form stable base pairs with adenine, cytosine, guanine, and thymine. However, its pairing efficiency varies, which is crucial for understanding its role in DNA stability and replication processes.

Base Pairing Stability:

- The stability of dX in DNA has been evaluated under various conditions. Studies show that while it can participate in base pairing, its overall stability as a DNA lesion remains questionable. For instance, the N-glycosidic bond of dX hydrolyzes at a rate comparable to that of dG under certain conditions .

Mutagenic Potential

dX is produced as a result of nitric oxide-induced mutagenesis and has been implicated in various mutagenic events within cells. Its presence in DNA can lead to structural distortions, potentially resulting in mispairing during replication.

Case Study:

- A study demonstrated that oligodeoxynucleotides containing dX exhibited altered thermal stability compared to their counterparts lacking this nucleoside. This suggests that dX may contribute to mutations through its incorporation into DNA .

Experimental Studies

- Translesion Synthesis:

- Stability Assessments:

- Base Pairing Studies:

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Base Pairing Stability | Forms stable pairs with all four bases; stability varies. |

| Mutagenic Potential | Involved in nitric oxide-induced mutagenesis; alters replication fidelity. |

| Translesion Synthesis | Mammalian DNA polymerases can bypass lesions caused by dX. |

| Stability Under Conditions | May not be as unstable as previously thought; requires further investigation. |

Eigenschaften

IUPAC Name |

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-2-5-4(16)1-6(19-5)14-3-11-7-8(14)12-10(18)13-9(7)17/h3-6,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAZHXBSLFDVKM-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183285 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-22-7 | |

| Record name | 2'-Deoxyxanthosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029049227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-deoxyxanthosine (dX) primarily interacts with DNA by forming base pairs. While it can pair with all four canonical bases (adenine, guanine, cytosine, and thymine), it shows preferential pairing with cytosine, forming a dX:C base pair [, , ]. This mispairing can lead to mutations during DNA replication, particularly G to A transitions [, ].

ANone:

- Spectroscopic Data: Specific spectroscopic data (NMR, UV, etc.) can vary depending on the derivatization and experimental conditions. Refer to individual research papers for detailed information [, , , ].

ANone:

- Compatibility: dX is compatible with standard oligonucleotide synthesis protocols when appropriate protecting groups are used for its synthesis and incorporation into oligonucleotides [, , ].

ANone: No, the research primarily focuses on dX as a DNA lesion and a non-canonical nucleobase, not as a catalyst. Its properties relate to DNA structure, stability, and interactions with polymerases and repair enzymes, rather than catalytic activity.

ANone:

- 7-Deaza Modification: Replacing the N7 nitrogen with a carbon (7-deazaxanthosine) increases stability against N-glycosidic bond hydrolysis [, , ]. This modification also influences base pairing properties, showing pH-independent base-pair stability with thymine despite forming a monoanion at pH 7.0 [].

- Halogenation: Introducing halogens at the 7-position influences base pairing and conformation. 7-Halogenated derivatives display decreased S-conformer populations in the sugar moiety compared to the non-halogenated dX []. They are also predicted to form stronger triplexes compared to dX when replacing it in the dX:dA:dT base triplet [].

ANone:

- Stability: As mentioned earlier, dX is relatively stable in double-stranded DNA at physiological pH and temperature but is susceptible to depurination under acidic conditions [].

ANone: No, the provided research focuses on the fundamental science of dX - its formation, properties, and biological relevance. As a naturally occurring DNA lesion, it doesn't fall under specific SHE regulations like pharmaceuticals or industrial chemicals.

ANone: The provided research focuses on dX as a DNA lesion and a tool to study DNA replication and repair. It's not positioned as a drug candidate, so information regarding these aspects is not covered.

A: The research highlights dX as a product of guanine deamination by reactive nitrogen species, linking it to inflammation and oxidative stress [, , ]. Key milestones include:

- Identification as a DNA Lesion: Recognizing dX as a product of nitric oxide damage to DNA [].

- Synthesis and Incorporation into Oligonucleotides: Developing methods to synthesize dX and incorporate it into oligonucleotides for biochemical and biophysical studies [, , , , ].

- Characterizing Interactions with DNA Polymerases: Studying how dX impacts DNA replication fidelity and its potential to cause mutations [, , ].

- Investigating Repair Mechanisms: Identifying DNA glycosylases involved in removing dX from DNA [].

ANone: Yes, research on dX spans:

- Chemistry: Synthetic methods for nucleoside and oligonucleotide synthesis, studying its chemical stability, and exploring its interactions with other molecules [, , , , , ].

- Biochemistry: Understanding its formation in DNA, its impact on DNA replication and repair, and its recognition by enzymes [, , , ].

- Molecular Biology: Using dX-containing oligonucleotides as tools to probe DNA structure, stability, and interactions with proteins [, , , ].

- Medicine: Its connection to inflammation, oxidative stress, and potential implications for diseases like cancer [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.